molecular formula C14H11ClF3N B1434784 C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine CAS No. 1261499-56-2

C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No. B1434784
CAS RN: 1261499-56-2
M. Wt: 285.69 g/mol
InChI Key: QRFOLUAYFRQDAH-UHFFFAOYSA-N
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Description

C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine, also known as 4-chloro-3-trifluoromethylbiphenyl-4-methylamine (CTMBM), is an organic compound that has been used as a starting material in various synthetic and medicinal chemistry applications. It is a colorless liquid with a boiling point of 115°C and a melting point of -40°C. CTMBM has a molecular weight of 215.56 g/mol and a molecular formula of C10H10ClF3N.

Scientific Research Applications

CTMBM has been used as a starting material in various synthetic and medicinal chemistry applications. It has been used in the synthesis of various compounds, including C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methylpiperazine, C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methyl-1-phenylethylamine, and C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylaminerifluoromethylbiphenyl-4-yl-N-methyl-2-methylthiophene. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.

Mechanism of Action

CTMBM is an organic compound that acts as a starting material in various synthetic and medicinal chemistry applications. It is an electrophile, which means that it reacts with nucleophiles to form covalent bonds. It is also a Lewis acid, meaning that it can accept electrons from other molecules. When CTMBM reacts with a nucleophile, the electrons from the nucleophile are transferred to the CTMBM molecule, forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
CTMBM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic properties, as well as to possess anticonvulsant activity. Additionally, it has been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The use of CTMBM in laboratory experiments has several advantages. It is a relatively inexpensive starting material and can be easily synthesized in the laboratory. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. The main limitation of using CTMBM in laboratory experiments is that it is a highly reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

The use of CTMBM in laboratory experiments has the potential to lead to the development of new and improved synthetic and medicinal chemistry applications. Additionally, further research could be conducted to explore its potential applications in the fields of drug design, drug delivery, and drug discovery. Additionally, further research could be conducted to explore the biochemical and physiological effects of CTMBM and its potential therapeutic uses. Finally, further research could be conducted to explore potential methods for improving the stability of CTMBM and reducing the risk of unwanted side reactions.

properties

IUPAC Name

[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOLUAYFRQDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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